molecular formula C17H16F3NO3 B1631185 (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B1631185
M. Wt: 339.31 g/mol
InChI Key: WNCDQXXKCXRWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzyloxyamino group and a trifluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Benzyloxyamino Group: The benzyloxyamino group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of ®-3-amino-4-hydroxybutanoic acid is replaced by a benzyloxy group.

    Coupling Reaction: The intermediate is then coupled with 2,4,5-trifluorobenzaldehyde under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of ®-3-(Benzyloxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid may involve optimized reaction conditions, such as the use of catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the trifluorophenyl group, potentially converting it to a less fluorinated phenyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyloxy oxides.

    Reduction: Formation of less fluorinated phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: ®-3-

Properties

IUPAC Name

3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDQXXKCXRWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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